molecular formula C13H14ClN B1607834 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride CAS No. 811842-51-0

3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride

Cat. No. B1607834
CAS RN: 811842-51-0
M. Wt: 219.71 g/mol
InChI Key: BNPPSOPKFLDRFH-UHFFFAOYSA-N
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Description

3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride, also known as 4-Methylbiphenyl-3-yl-amine hydrochloride, is a chemical compound with the molecular formula C13H14ClN. It is a white crystalline powder that is soluble in water and ethanol. This compound has been widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Corrosion Inhibition

Y. Boughoues et al. (2020) explored the use of four amine derivative compounds, including 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride, as corrosion inhibitors for mild steel in HCl medium. Their study showed that these compounds form a protective film on the steel surface and that their corrosion inhibition performance depended on the substituent groups. The research employed electrochemical measurements, surface analysis, and molecular dynamics simulations to assess the inhibition efficiency and adsorption mechanism of these compounds (Y. Boughoues et al., 2020).

Antimicrobial and Cytotoxic Activities

Research by M. Noolvi et al. (2014) involved the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, which are structurally related to 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride. This study found that some derivatives exhibited significant antibacterial and cytotoxic activities, highlighting the potential of these compounds in biomedical applications (M. Noolvi et al., 2014).

Organic Light-Emitting Diodes (OLEDs)

Z. Ge et al. (2008) investigated bipolar molecules related to 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride for their application in organic light-emitting diodes (OLEDs). They found that these compounds, due to their excellent thermal stability and good solubility, could be used to fabricate phosphorescent OLEDs with enhanced performance (Z. Ge et al., 2008).

Fluorescence Enhancement in Organic Compounds

A study by Jye‐Shane Yang et al. (2002) explored the effect of N-phenyl substitutions on the fluorescence of trans-4-aminostilbene, which is similar to 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride. The research indicated that introducing N-phenyl substituents leads to a more planar structure and enhances fluorescence, which is significant for applications in photochemistry and materials science (Jye‐Shane Yang et al., 2002).

Antimicrobial Activities of Triazole Derivatives

The research by H. Bektaş et al. (2007) on novel 1,2,4-triazole derivatives, structurally related to 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride, demonstrated their potential as antimicrobial agents. Some of these compounds showed good to moderate activities against various microorganisms, suggesting their relevance in pharmaceutical and medicinal chemistry (H. Bektaş et al., 2007).

Anticancer Activity of Cyclometalated Complexes

S. Mukhopadhyay et al. (2015) synthesized a series of cyclometalated mononuclear piano-stool complexes based on derivatives similar to 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride. These complexes exhibited significant binding with DNA and proteins and showed promising anticancer activity, indicating their potential use in cancer therapy (S. Mukhopadhyay et al., 2015).

properties

IUPAC Name

4-(3-methylphenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11;/h2-9H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPPSOPKFLDRFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374924
Record name 3'-methyl-[1,1'-biphenyl]-4-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride

CAS RN

811842-51-0, 57964-45-1
Record name 3'-methyl-[1,1'-biphenyl]-4-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3'-Methyl-4-biphenylyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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